Thietan-3-ylmethanamine
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Overview
Description
Thietan-3-ylmethanamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It is a derivative of thietane, a heterocyclic compound containing a four-membered ring with one sulfur atom and three carbon atoms. The presence of the amine group attached to the thietane ring enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thietan-3-ylmethanamine can be synthesized through several methods. One common synthetic route involves the reduction of thietane-3-carbonitrile using lithium aluminium hydride in diethyl ether. The reaction is typically carried out at 0°C and then allowed to warm to room temperature. The mixture is then treated with water and sodium hydroxide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Thietan-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the amine group or the thietane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
Thietan-3-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of thietan-3-ylmethanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The sulfur atom in the thietane ring can participate in redox reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Thiirane: A three-membered sulfur-containing ring, similar in reactivity due to ring strain.
Thietane: The parent compound of thietan-3-ylmethanamine, lacking the amine group.
Methenamine: A heterocyclic compound with a cage-like structure, used as a urinary antiseptic.
Properties
IUPAC Name |
thietan-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c5-1-4-2-6-3-4/h4H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJUAJZTROUSRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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